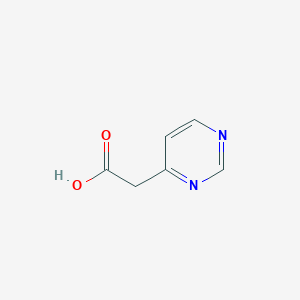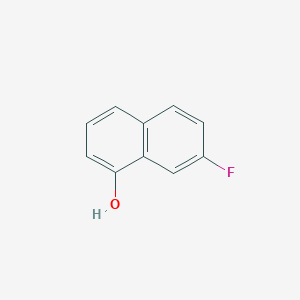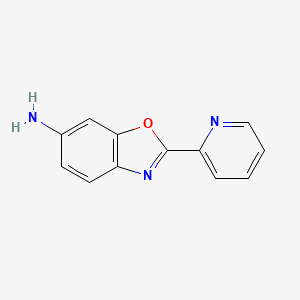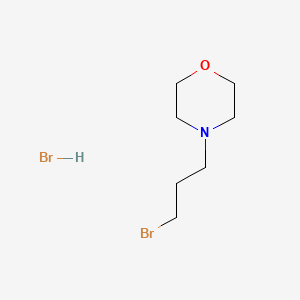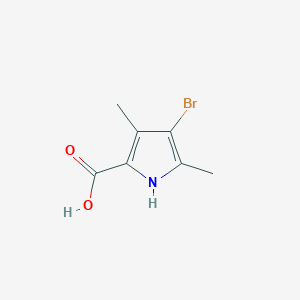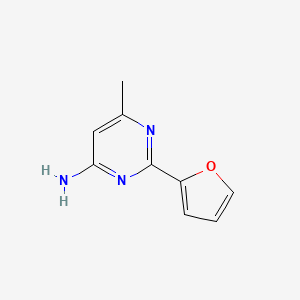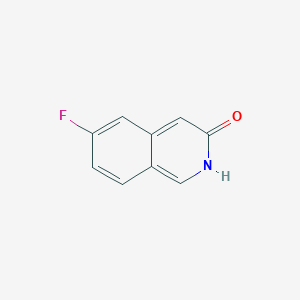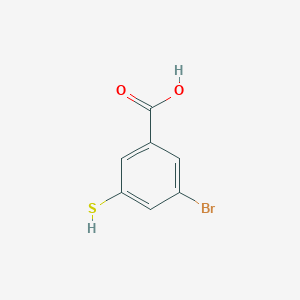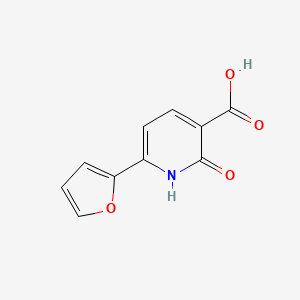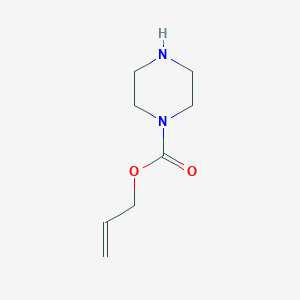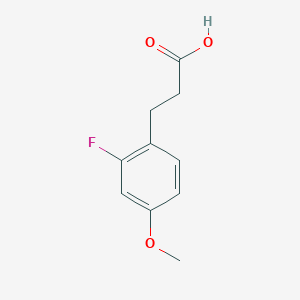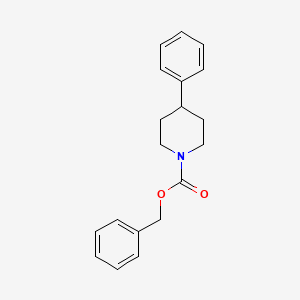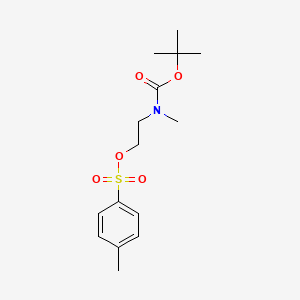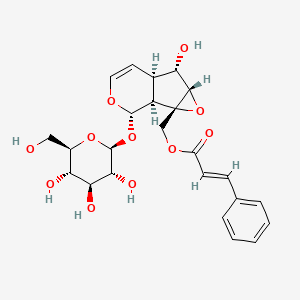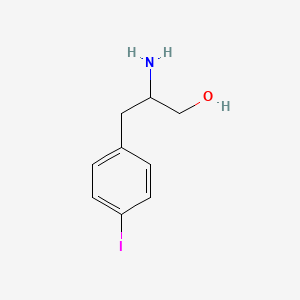
2-氨基-3-(4-碘苯基)丙醇
描述
2-Amino-3-(4-iodophenyl)propan-1-OL (AIPOL) is an organic compound that has a wide range of applications in the field of chemistry. It has been used in various scientific research applications, as well as in laboratory experiments. AIPOL is a colorless, crystalline solid with a molecular weight of 434.32 g/mol and a melting point of 136-138°C. It is soluble in water, alcohol, and acetone. AIPOL has a number of interesting and useful properties, including strong electron donating capabilities and the ability to form complexes with metal ions.
科学研究应用
Application
The compound is used as an indicator of prior respiratory activity in aquatic bacteria .
Method of Application
The compound is used in the form of INT (2- (4-Iodophenyl)-3- (4-Nitrophenyl)-5- (Phenyl) Tetrazolium Chloride), a tetrazolium salt. It’s applied to measure the respiration rates of prokaryotes in the ocean .
Results
The amount of reduced INT showed an excellent relation with the respiration rates prior to INT addition, using samples of natural marine microbial communities and cultures of bacteria .
Medical Imaging
Application
The compound is used as a positron emission tomography (PET) probe for imaging amino acid transporters .
Method of Application
The compound is used in the form of (S)-2-amino-3- [3- (2-18F-fluoroethoxy)-4-iodophenyl]-2-methylpropanoic acid (18F-FIMP). It’s applied to image the tumor-specific L-type amino acid transporter (LAT) 1 .
Results
The study revealed that 18F-FIMP had a higher affinity for LAT1 than for LAT2, which is abundantly expressed even in normal cells. 18F-FIMP showed high accumulation in LAT1-positive tumor tissues and low accumulation in inflamed lesions in tumor-bearing mice .
Synthesis of Aliphatic Cyclic Carbonate Monomers
Application
This compound is used as a starting material for the synthesis of functional cyclic carbonate monomers .
Method of Application
Starting from commercially available 2-amino-1,3-propane diols, a variety of functional cyclic carbonate monomers were synthesized through a general two-step strategy. First, the amino group was chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates .
Results
This approach provided direct access to functional biodegradable polymers and impacted the development of next-generation materials for biomedical and environmentally friendly products .
Chemical Manufacturing
Application
This compound is used in the manufacturing of other chemicals .
Method of Application
The specific methods of application in chemical manufacturing can vary widely depending on the specific chemical being produced .
Results
The results of this application can also vary widely, but the end product is typically a new chemical compound .
Protein Engineering
Application
This compound is used in protein engineering as a model unnatural α amino acid to alter primary amino acid composition via the opal (UGA) codon .
Method of Application
The specific methods of application in protein engineering can vary widely depending on the specific protein being engineered .
Results
The results of this application can also vary widely, but the end product is typically a new protein with altered amino acid composition .
Peptide Synthesis
Application
This compound is used in the synthesis of Ac-TZProxN-NH2 peptides .
Method of Application
The specific methods of application in peptide synthesis can vary widely depending on the specific peptide being synthesized .
Results
The results of this application can also vary widely, but the end product is typically a new peptide .
属性
IUPAC Name |
2-amino-3-(4-iodophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12INO/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCOBLKNQSOAGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(4-iodophenyl)propan-1-OL | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

